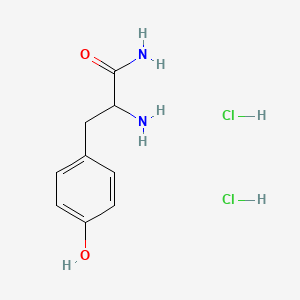
2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride typically involves the reaction of 4-hydroxyphenylacetic acid with ammonia or an amine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process includes steps such as reaction, filtration, crystallization, and drying to produce the final product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Amino-3-phenylpropanamide
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(4-hydroxyphenyl)propanamide
Uniqueness
2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Biological Activity
2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride, also known as (S)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride hydrate, is a compound with significant biological relevance. It has garnered attention due to its structural attributes, including an amino group, a hydroxyphenyl moiety, and an amide functional group. These features contribute to its diverse chemical reactivity and potential applications in pharmacology.
- Molecular Formula : C9H12Cl2N2O
- Molecular Weight : Approximately 234.68 g/mol
- Solubility : The dihydrochloride form enhances water solubility, making it suitable for biological assays.
1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes, potentially modulating various biological pathways. This inhibition is critical for understanding its pharmacological profile and therapeutic potential.
2. Neuroprotective Effects
As a derivative of tyrosine, this compound has been studied for its influence on neurotransmitter synthesis. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neuropharmacology.
3. Anticancer Activity
Studies have explored the anticancer properties of this compound through various in vitro assays. For instance, it has shown promising results in inhibiting the proliferation of cancer cells, particularly in colorectal cancer models (HCT-116 cells), with IC50 values indicating significant cytotoxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Thiazoles | Contain thiazole ring | Antimicrobial |
| Piperazines | Feature piperazine ring | Antidepressant |
| 3-(4-Hydroxyphenyl)propanamide | Similar hydroxyphenyl structure | Potential anti-inflammatory |
The unique combination of functional groups in this compound allows it to participate in a range of biological activities not seen in closely related compounds.
Study on Antiproliferative Activity
A study focused on the antiproliferative effects of this compound demonstrated significant inhibitory actions against HCT-116 colorectal cancer cells. The study utilized molecular docking techniques to assess binding affinities and mechanisms of action. The findings indicated that the compound induced apoptosis and inhibited cell growth effectively compared to standard chemotherapeutic agents like doxorubicin .
Interaction Studies
Further research has investigated the binding interactions of this compound with various receptors and enzymes. These studies are essential for elucidating its pharmacodynamic properties and potential therapeutic applications in treating neurological disorders and cancers .
Properties
Molecular Formula |
C9H14Cl2N2O2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);2*1H |
InChI Key |
QQYNFOMWBDXPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















